molecular formula C10H6F6O3 B13686952 2,4-Bis(trifluoromethyl)mandelic acid

2,4-Bis(trifluoromethyl)mandelic acid

Cat. No.: B13686952
M. Wt: 288.14 g/mol
InChI Key: KFPFBJBTNVPDGW-UHFFFAOYSA-N
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Description

2,4-Bis(trifluoromethyl)mandelic acid is an organic compound characterized by the presence of two trifluoromethyl groups attached to the aromatic ring of mandelic acid

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the bismuth-catalyzed oxidation of 4-(trifluoromethyl)mandelic acid . This reaction involves the use of bismuth catalysts under specific conditions to achieve the desired product.

Industrial Production Methods

Industrial production methods for 2,4-Bis(trifluoromethyl)mandelic acid are not extensively documented. the principles of large-scale organic synthesis, including the use of efficient catalysts and optimized reaction conditions, are likely applied to produce this compound in significant quantities.

Chemical Reactions Analysis

Types of Reactions

2,4-Bis(trifluoromethyl)mandelic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include bismuth catalysts for oxidation and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and specific solvents to ensure the desired outcomes.

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

2,4-Bis(trifluoromethyl)mandelic acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2,4-Bis(trifluoromethyl)mandelic acid involves its interaction with molecular targets and pathways. The trifluoromethyl groups enhance the compound’s reactivity and stability, allowing it to participate in various chemical reactions. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,4-Bis(trifluoromethyl)mandelic acid is unique due to the presence of two trifluoromethyl groups, which significantly influence its chemical properties and reactivity. This compound’s distinct structure allows it to participate in specific reactions and applications that similar compounds may not be suitable for.

Biological Activity

2,4-Bis(trifluoromethyl)mandelic acid is an organic compound notable for its unique structure characterized by two trifluoromethyl groups attached to the mandelic acid framework. This compound has garnered interest in various fields, particularly in medicinal chemistry and biology, due to its potential therapeutic properties and interactions with biomolecules.

Chemical Structure

The presence of two trifluoromethyl groups significantly influences the chemical properties of this compound, enhancing its reactivity and stability. This structural uniqueness allows it to participate in various chemical reactions including oxidation and substitution.

Synthesis Methods

One common method for synthesizing this compound involves the bismuth-catalyzed oxidation of 4-(trifluoromethyl)mandelic acid. Industrial production methods are not extensively documented but likely utilize efficient catalysts and optimized reaction conditions for large-scale synthesis.

The biological activity of this compound is primarily attributed to its interaction with molecular targets within biological systems. The trifluoromethyl groups enhance the compound's ability to engage in various biochemical pathways, potentially leading to therapeutic effects.

Antimicrobial Properties

Research indicates that mandelic acid derivatives exhibit antimicrobial activity. A comparative study involving mandelic acid and its salts demonstrated significant antibacterial effects against Escherichia coli (E. coli), with variations based on the type of salt and concentration used . This suggests that this compound may also possess similar properties due to its structural analogies.

Case Studies

  • Antibacterial Activity : A study assessed the antibacterial effects of mandelic acid salts, revealing that the environment (raw wastewater vs. microbial medium) significantly influenced their efficacy against E. coli. The results highlighted oxidative stress as a dominant mechanism for cytotoxicity and genotoxicity in these compounds .
  • Antioxidant Properties : Mandelic acid derivatives have been evaluated for their antioxidant capabilities using various assays (DPPH, FRAP). These studies indicate that structural modifications can enhance antioxidant activities, which may also apply to this compound .

Comparative Analysis

The following table summarizes the biological activities of mandelic acid and its derivatives:

CompoundAntibacterial ActivityAntioxidant ActivityNotes
Mandelic AcidModerateLowCommonly used in urinary infections
This compoundPotentially highNot extensively studiedStructure enhances reactivity
Salts of Mandelic Acid (Li, Na, K)HighVariableActivity influenced by metal type

Research Findings

Recent studies have focused on the broader implications of mandelic acid derivatives in biotechnological applications, such as lignin degradation and waste valorization. For instance, research involving Phanerochaete chrysosporium and Trichoderma reesei has shown promising results in utilizing these compounds for environmental applications .

Future Directions

Further research is needed to explore the full spectrum of biological activities associated with this compound. Investigating its potential as a therapeutic agent against various pathogens and its role in oxidative stress pathways could provide valuable insights into its applications in medicine and biotechnology.

Properties

Molecular Formula

C10H6F6O3

Molecular Weight

288.14 g/mol

IUPAC Name

2-[2,4-bis(trifluoromethyl)phenyl]-2-hydroxyacetic acid

InChI

InChI=1S/C10H6F6O3/c11-9(12,13)4-1-2-5(7(17)8(18)19)6(3-4)10(14,15)16/h1-3,7,17H,(H,18,19)

InChI Key

KFPFBJBTNVPDGW-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C(F)(F)F)C(F)(F)F)C(C(=O)O)O

Origin of Product

United States

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